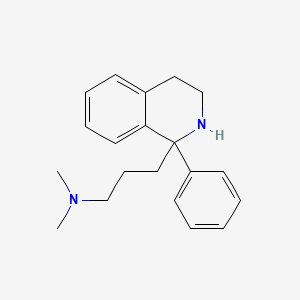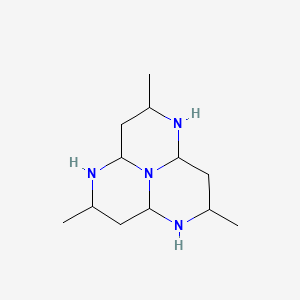
Rubidium 5-oxo-DL-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H7NO3Rb It is a salt formed from rubidium and 5-oxo-DL-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium 5-oxo-DL-prolinate can be synthesized through the reaction of rubidium hydroxide with 5-oxo-DL-proline. The reaction typically occurs in an aqueous solution, where rubidium hydroxide acts as a base to neutralize the carboxylic acid group of 5-oxo-DL-proline, forming the rubidium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory preparation. This would include the use of industrial-grade rubidium hydroxide and 5-oxo-DL-proline, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The rubidium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to replace rubidium in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Rubidium 5-oxo-DL-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It may be used in the production of specialized materials or as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which rubidium 5-oxo-DL-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity or as a precursor in metabolic reactions. The exact pathways and targets are still under investigation, but its role in modulating cellular processes is of significant interest.
Comparaison Avec Des Composés Similaires
Rubidium 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
- Sodium 5-oxo-DL-prolinate
- Potassium 5-oxo-DL-prolinate
- Lithium 5-oxo-DL-prolinate
These compounds share similar structures but differ in the cation present. The unique properties of rubidium, such as its larger ionic radius and specific reactivity, make this compound distinct in its applications and effects.
Propriétés
Numéro CAS |
85959-39-3 |
|---|---|
Formule moléculaire |
C5H6NO3Rb |
Poids moléculaire |
213.57 g/mol |
Nom IUPAC |
5-oxopyrrolidine-2-carboxylate;rubidium(1+) |
InChI |
InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
RGRBEEBQJAGAON-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)NC1C(=O)[O-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)



![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)



